N'-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE
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Overview
Description
N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE is a complex organic compound that features both methoxyphenyl and thiophene groups
Preparation Methods
The synthesis of N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE involves multiple steps. One common route includes the reaction of 2-methoxyphenylethylamine with thiophene-2-carboxylic acid under specific conditions to form the intermediate. This intermediate is then reacted with thiophene-2-sulfonyl chloride to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE undergoes various chemical reactions:
Scientific Research Applications
N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiophene groups can form π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
N’-[2-(2-METHOXYPHENYL)ETHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE is unique due to its combination of methoxyphenyl and thiophene groups. Similar compounds include:
Thiophene-2-ethylamine: Used in the synthesis of various thiophene derivatives.
Methoxyphenylethylamine: Known for its use in the synthesis of pharmaceuticals.
Thiophene-2-sulfonyl chloride: A key reagent in the synthesis of sulfonylated thiophene compounds.
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c1-28-16-7-3-2-6-15(16)10-11-22-20(24)21(25)23-14-18(17-8-4-12-29-17)31(26,27)19-9-5-13-30-19/h2-9,12-13,18H,10-11,14H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRQIMQOIBSNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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